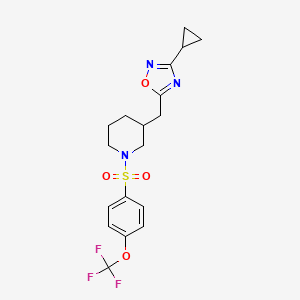

![molecular formula C15H14N2O2S2 B2957652 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea CAS No. 2097872-57-4](/img/structure/B2957652.png)

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

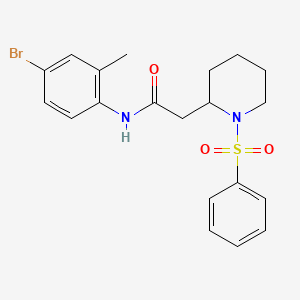

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea, also known as FTU, is a chemical compound that has gained significant attention in scientific research due to its potential use as an anti-cancer agent. FTU is a small molecule that selectively targets cancer cells, making it a promising candidate for the development of novel cancer therapies.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The synthesis of novel pyridine and naphthyridine derivatives highlights the utility of compounds with furan and thiophene motifs in catalyzing the formation of complex heterocyclic structures. This process involves dimerization reactions and coupling with arene diazonium salts, showcasing the reactivity and versatility of these compounds in constructing pharmacologically relevant frameworks (Abdelrazek et al., 2010).

Material Science and Engineering

The application of furan and thiophene derivatives in materials science is evident in the development of dye-sensitized solar cells (DSSCs). The incorporation of furan as a conjugated linker in phenothiazine-based DSSCs resulted in a notable improvement in solar energy-to-electricity conversion efficiency, demonstrating the potential of these compounds in renewable energy technologies (Kim et al., 2011).

Polymer Science

The electrochemical copolymerization of furan and thiophene has been explored for the synthesis of copolymers with potential applications in conductive materials. This research not only elucidates the polymerization process but also investigates the properties of the resulting copolymers, contributing to the development of new materials for electronic devices (Li et al., 2004).

Photocatalysis and Organic Transformations

In the realm of photocatalysis, compounds containing furan and thiophene units have been utilized in the photoinduced direct oxidative annulation reactions. This approach facilitates the construction of polyheterocyclic structures without the need for transition metals or oxidants, showcasing the efficiency and green chemistry aspects of utilizing these heterocycles in organic synthesis (Zhang et al., 2017).

properties

IUPAC Name |

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c18-15(17-14-4-2-7-21-14)16-9-12(11-5-8-20-10-11)13-3-1-6-19-13/h1-8,10,12H,9H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZVRBTYNCXKML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)NC2=CC=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

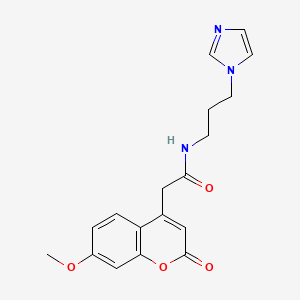

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2957569.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2957572.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2957576.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide](/img/structure/B2957581.png)

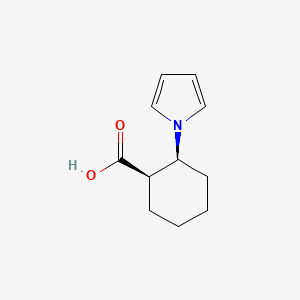

![Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2957583.png)

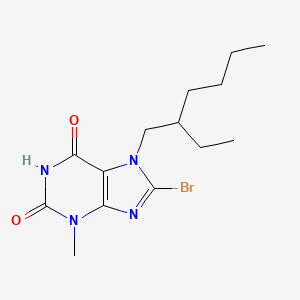

![4-[3-((2E)But-2-enyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl]benzenesulfonamide](/img/structure/B2957584.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957585.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide](/img/structure/B2957587.png)